TP Receptor Binding Affinity: 12(R)-HETE vs 12(S)-HETE
In a direct head-to-head radioligand binding study using [³H]SQ29548 displacement in mouse platelets, 12(R)-HETE demonstrated an IC₅₀ of 0.32 µM at the thromboxane (TP) receptor, compared to 1.73 µM for 12(S)-HETE [1]. This represents a 5.4-fold greater affinity for the R-enantiomer. The endogenous TP agonist U46619 served as the reference control with an IC₅₀ of 0.07 µM. This stereospecific difference in receptor engagement translates into functional divergence in vascular tone regulation.
| Evidence Dimension | TP receptor binding affinity (IC₅₀, radioligand displacement) |
|---|---|
| Target Compound Data | IC₅₀ = 0.32 µM (12(R)-HETE) |
| Comparator Or Baseline | IC₅₀ = 1.73 µM (12(S)-HETE); IC₅₀ = 0.07 µM (U46619, reference agonist) |
| Quantified Difference | 5.4-fold greater affinity for 12(R)-HETE versus 12(S)-HETE |
| Conditions | [³H]SQ29548 radioligand binding assay in mouse platelets; HEK293 cells overexpressing TPα receptor |
Why This Matters
For researchers investigating thromboxane-mediated pathways or screening TP receptor antagonists, 12(R)-HETE provides substantially higher target engagement at equivalent concentrations, enabling lower working concentrations and reduced off-target risk compared to 12(S)-HETE.
- [1] Siangjong L, Gauthier KM, Pfister SL, Smyth EM, Campbell WB. Endothelial 12(S)-HETE vasorelaxation is mediated by thromboxane receptor inhibition in mouse mesenteric arteries. Am J Physiol Heart Circ Physiol. 2012;304(3):H382-H392. doi:10.1152/ajpheart.00690.2012 View Source
